Matairesinol 4'-O-beta-gentiobioside

Description

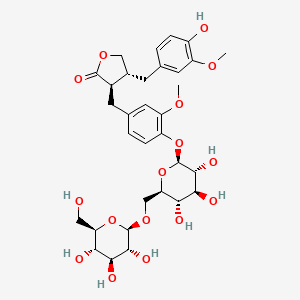

Structure

3D Structure

Properties

Molecular Formula |

C32H42O16 |

|---|---|

Molecular Weight |

682.7 g/mol |

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |

InChI Key |

SSZQYOJANKKXOX-QFYIXHTHSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence and Scientific Elucidation of Matairesinol 4'-O-beta-gentiobioside in Medicinal Flora: A Technical Guide

Abstract

Matairesinol 4'-O-beta-gentiobioside, a notable dibenzylbutyrolactone lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sourcing, isolation, characterization, and biological significance of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers detailed experimental methodologies, and outlines future research trajectories. We will delve into the primary medicinal plant sources, with a particular focus on Trachelospermum jasminoides, and present a comprehensive framework for the scientific investigation of this promising natural product.

Introduction: The Significance of Lignan Glycosides

Lignans are a diverse class of diphenolic compounds ubiquitously found in the plant kingdom, originating from the oxidative coupling of two phenylpropanoid units. Their glycosidic forms, such as Matairesinol 4'-O-beta-gentiobioside, exhibit enhanced stability and bioavailability, making them compelling candidates for pharmaceutical research. The aglycone, matairesinol, is known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The addition of a gentiobioside moiety—a disaccharide of two glucose units linked β(1→6)—can significantly modulate these activities and influence the pharmacokinetic profile of the parent lignan. This guide will illuminate the scientific journey from identifying plant sources to elucidating the therapeutic potential of Matairesinol 4'-O-beta-gentiobioside.

Natural Sources and Biosynthesis

Principal Medicinal Plant Source: Trachelospermum jasminoides

The primary and most well-documented source of Matairesinol 4'-O-beta-gentiobioside is the stem of Trachelospermum jasminoides (Lindl.) Lem., a member of the Apocynaceae family.[4] This plant, commonly known as star jasmine, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatic arthralgia and traumatic injuries.[5] Phytochemical investigations have revealed that lignans, including Matairesinol 4'-O-beta-gentiobioside, are among the major bioactive constituents of this plant, alongside triterpenoids and flavonoids.[6]

While T. jasminoides is the principal source, it is plausible that other species within the Trachelospermum genus and other related medicinal plants may also contain this compound, warranting further phytochemical screening.

Other Potential Plant Sources

While direct evidence for Matairesinol 4'-O-beta-gentiobioside in other species is limited, related lignan glycosides have been identified in various medicinal plants. This suggests that the enzymatic machinery for such glycosylations may be present in these species.

| Plant Species | Family | Relevant Lignan Glycosides | Part Used | Reference |

| Trachelospermum asiaticum var. intermedium | Apocynaceae | Matairesinol-4,4′-di-O-β-D-glucopyranoside | Stems | [7] |

| Clematis chinensis Osbeck | Ranunculaceae | Matairesinol 4′-O-β-D-glucopyranoside | Aerial parts | [8] |

| Forsythia species | Oleaceae | Matairesinoside (matairesinol-O-glucoside) | Flowers and leaves | [9] |

| Isatis indigotica | Brassicaceae | Lariciresinol-4,4′-bis-O-β-D-glucosides | Not specified | [10] |

Biosynthetic Pathway: A Glimpse into Lignan Glycosylation

The biosynthesis of lignans begins with the shikimate pathway, leading to the formation of phenylpropanoid units. The core lignan structure, matairesinol, is formed through a series of enzymatic reactions. The subsequent glycosylation, specifically the addition of a gentiobioside moiety, is a crucial step catalyzed by UDP-glycosyltransferases (UGTs).[10] These enzymes transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to the matairesinol aglycone.[11] The formation of the β(1→6) linkage in gentiobiose is a specific enzymatic step that warrants further investigation to fully elucidate the biosynthetic pathway of Matairesinol 4'-O-beta-gentiobioside.

Caption: Proposed biosynthetic pathway of Matairesinol 4'-O-beta-gentiobioside.

Experimental Protocols: From Plant to Pure Compound

The following protocols are based on established methodologies for the isolation and characterization of lignans from plant sources, with specific reference to the successful isolation from Trachelospermum jasminoides.[12]

Extraction and Isolation Workflow

The isolation of Matairesinol 4'-O-beta-gentiobioside is a multi-step process involving extraction, partitioning, and sequential chromatographic separations. The rationale behind this workflow is to progressively enrich the target compound by removing constituents with different polarities and molecular sizes.

Caption: Experimental workflow for the extraction and isolation of Matairesinol 4'-O-beta-gentiobioside.

Step-by-Step Methodology:

-

Plant Material Preparation: Air-dry the stems of Trachelospermum jasminoides and grind them into a fine powder to increase the surface area for efficient extraction.

-

Extraction: Extract the powdered plant material with methanol using either maceration or a Soxhlet apparatus. The choice of methanol is based on its ability to extract a wide range of polar and semi-polar compounds, including lignan glycosides.

-

Solvent Partitioning: Concentrate the crude methanolic extract under reduced pressure. Suspend the residue in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Matairesinol 4'-O-beta-gentiobioside, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Column Chromatography:

-

Polyamide Column: Subject the n-butanol fraction to polyamide column chromatography. This step is effective in separating phenolic compounds.

-

Silica Gel Column: Further purify the fractions obtained from the polyamide column using silica gel chromatography with a gradient of chloroform and methanol. This separates compounds based on their polarity.

-

Sephadex LH-20 Column: Employ size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase to separate molecules based on their molecular size.

-

ODS (C18) Column: Perform final purification using reversed-phase chromatography on an ODS (C18) column with a methanol-water gradient. This high-resolution technique separates compounds based on their hydrophobicity.

-

-

Purity Assessment: Monitor the purity of the isolated compound at each stage using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

The structural elucidation of the purified compound is achieved through a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the quantification and purity assessment of the isolated compound. A typical system would involve a C18 column with a gradient elution of methanol and water, with UV detection at approximately 280 nm, which is characteristic of the benzofuran ring in lignans.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the molecular formula (C32H42O16).[] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals for the aromatic protons, the methoxy groups, and the sugar moieties.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, and for confirming the structure of the matairesinol aglycone and the nature and linkage of the gentiobioside sugar chain.

-

Pharmacological Potential and Future Directions

The biological activities of Matairesinol 4'-O-beta-gentiobioside are an area of active research. While much of the existing pharmacological data pertains to its aglycone, matairesinol, preliminary studies on related lignan glycosides suggest a range of potential therapeutic applications.

Known and Potential Activities:

-

Anticancer Activity: The aglycone, matairesinol, has demonstrated anticancer effects in various cancer cell lines, including prostate and pancreatic cancer.[1][2] It is hypothesized that the glycoside form may act as a prodrug, releasing the active aglycone at the target site. A related compound, Matairesinol 4′-O-β-D-glucopyranoside, has shown cytotoxic activity against HeLa cells.[8]

-

Anti-inflammatory and Antioxidant Effects: Lignans are generally recognized for their anti-inflammatory and antioxidant properties. These activities are crucial in the prevention and treatment of various chronic diseases.

-

Neuroprotective Effects: Some lignans have shown promise in protecting against neurodegenerative diseases.

Future Research Directions:

-

Comprehensive Pharmacological Profiling: In-depth studies are needed to fully characterize the pharmacological profile of pure Matairesinol 4'-O-beta-gentiobioside, including its anticancer, anti-inflammatory, and neuroprotective activities, using both in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects is a critical next step.

-

Bioavailability and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Matairesinol 4'-O-beta-gentiobioside is essential for its development as a therapeutic agent.

-

Optimization of Extraction and Synthesis: Developing more efficient and scalable methods for the extraction of this compound from its natural sources or through semi-synthetic approaches will be crucial for further research and potential commercialization.

Conclusion

Matairesinol 4'-O-beta-gentiobioside stands out as a promising natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its natural sources, biosynthesis, and the experimental methodologies required for its isolation and characterization. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel drug candidates from medicinal plants. Further investigation into the pharmacology and mechanism of action of this intriguing lignan glycoside is highly encouraged and holds the potential to contribute to the development of new and effective therapies for a range of human diseases.

References

-

Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica. (2022). PMC. [Link]

-

Lignans from Trachelospermum jasminoides. (2005). PubMed. [Link]

-

Chemical Compositions of Trachelospermum jasminoides. (2019). ProQuest. [Link]

-

Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. (2015). MDPI. [Link]

-

Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L. (2015). PMC. [Link]

-

Synthesis and biological evaluation of novel lignan glycosides as anticancer agents. (2016). PubMed. [Link]

-

NMR Characterization of Lignans. (2022). CNR-IRIS. [Link]

-

Traditional Use, Pharmacology and Toxicology of the Lignans in Genus Kadsura: A Systematic Review. (2023). ACG Publications. [Link]

-

UDP-glycosyltransferase 72B1 catalyzes the glucose conjugation of monolignols and is essential for the normal cell wall lignification in Arabidopsis thaliana. (2016). PubMed. [Link]

-

Lignan glycosides and flavonoids from Saraca asoca with antioxidant activity. (2007). ResearchGate. [Link]

-

Biosynthesis Pathways of Major Lignans. (2016). ResearchGate. [Link]

-

The content of lignan glycosides in Forsythia flowers and leaves. (2018). ResearchGate. [Link]

-

Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. (2022). PMC. [Link]

-

UDP-GLYCOSYLTRANSFERASE 72E3 Plays a Role in Lignification of Secondary Cell Walls in Arabidopsis. (2020). PMC. [Link]

-

Matairesinoside. (n.d.). PubChem. [Link]

-

Novel systems biology experimental pipeline reveals matairesinol's antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation. (2024). PMC. [Link]

-

(-)-Matairesinol. (n.d.). PubChem. [Link]

-

Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. (2022). MDPI. [Link]

-

UDP-glucosyltransferase regulates grain size and abiotic stress tolerance associated with metabolic flux redirection in rice. (2020). Nature Communications. [Link]

-

Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis. (2014). PubMed. [Link]

-

Journal - Zhongguo Zhong Yao Za Zhi. (n.d.). National Genomics Data Center. [Link]

-

Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. (2022). PubMed. [Link]

-

Matairesinol – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Matairesinol 4'-O-beta-gentiobioside. (n.d.). Chemsrc. [Link]

-

Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: Their gas and liquid chromatographic analysis in plant extracts. (2022). ResearchGate. [Link]

-

A short semi-synthesis and complete NMR-spectroscopic characterization of the naturally occurring lignan glycoside matairesinol 4,4 '-di-O-beta-D-diglucoside. (2006). ResearchGate. [Link]

-

[Common diseases and drug use characteristics of Chinese herbal medicines and suggestions]. (2023). PubMed. [Link]

-

laetanine, icariside e3, (-)-pinoresinol and mantol o-β-d-glucopyranoside from aqueous extract of phoebe tavoyana (meissn) hook. (2020). Journal of Chemical and Pharmaceutical Research. [Link]

-

[Study progress in reversing multidrug resistance to breast cancer with Chinese herbs]. (2005). PubMed. [Link]

-

[Theory of similarity between close relative species of toxic medicinal herbs in toxicity and poisoning action]. (1995). PubMed. [Link]

-

Traditional Toxicity Documentation of Chinese Materia Medica—An Overview. (2005). ResearchGate. [Link]

Sources

- 1. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]

Pharmacological Properties and Bioactivity of Matairesinol 4'-O-beta-gentiobioside: A Technical Guide

Executive Summary

Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a bioactive dibenzylbutyrolactone lignan glycoside primarily isolated from Trachelospermum jasminoides (Star Jasmine) and Clematis chinensis. Structurally, it consists of the lignan matairesinol conjugated to a gentiobiose moiety (a disaccharide of two glucose units linked

Unlike its aglycone, matairesinol—which is widely recognized for its phytoestrogenic and antiviral properties—the gentiobioside form exhibits distinct physicochemical properties, enhanced water solubility, and specific molecular interactions. Recent computational and in vitro studies highlight its potential as a Matrix Metalloproteinase-9 (MMP-9) inhibitor and a cytotoxic agent against specific cancer cell lines (e.g., HeLa). This guide details its chemical biology, pharmacological mechanisms, and isolation protocols to support its development as a therapeutic scaffold.

Chemical Profile and Physicochemical Properties[1][2][3][4][5][6]

The addition of the gentiobiose sugar moiety significantly alters the lipophilicity of the parent lignan, acting as a natural delivery system that may improve bioavailability or alter metabolic stability.

| Property | Specification |

| IUPAC Name | 4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

| Molecular Formula | |

| Molecular Weight | 682.67 g/mol |

| Structural Class | Dibenzylbutyrolactone Lignan Glycoside |

| Glycone | Gentiobiose ( |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water compared to simple glucosides.[1][2][3][4] |

| Appearance | White to off-white powder |

| Key Source | Trachelospermum jasminoides (Caulis Trachelospermi), Clematis chinensis |

Pharmacodynamics & Mechanism of Action (MOA)

Direct Target Interaction: MMP-9 Inhibition

Recent molecular docking studies have identified Matairesinol 4'-O-beta-gentiobioside as a high-affinity ligand for MMP-9 (Matrix Metalloproteinase-9) . MMP-9 is a critical enzyme in extracellular matrix degradation, implicated in tumor metastasis and gastric ulcer formation.

-

Binding Affinity: The compound demonstrated a docking score of -14.835 kcal/mol against MMP-9, significantly lower (stronger) than many standard reference compounds.

-

Mechanism: The bulky gentiobiose moiety likely occupies the solvent-exposed region of the MMP-9 active site, while the lignan core interacts with the hydrophobic pocket, stabilizing the enzyme-inhibitor complex.

-

Therapeutic Implication: Inhibition of MMP-9 suggests potential applications in anti-metastatic therapy and gastric ulcer healing .

Cytotoxicity and Prodrug Pharmacology

While the glycoside exhibits direct activity, it also serves as a prodrug. Upon oral administration, the gentiobiose unit is susceptible to hydrolysis by intestinal

-

Cytotoxicity: In vitro assays indicate moderate cytotoxicity against HeLa (Cervical Cancer) cells with an IC

of 47.1 -

Aglycone Mediated Effects: The released matairesinol acts as a phytoestrogen and has been shown to inhibit NF-

B signaling and viral replication (e.g., Coronavirus, HBV).

Pathway Visualization

The following diagram illustrates the dual-action mechanism: direct inhibition of MMP-9 by the glycoside and downstream signaling modulation by the active metabolite.

Caption: Dual pharmacological pathways of Matairesinol 4'-O-beta-gentiobioside: Direct MMP-9 inhibition and prodrug activation.

Experimental Protocols

Isolation from Trachelospermum jasminoides

This protocol outlines the extraction and purification of the compound from plant stems (Caulis Trachelospermi), ensuring high purity for pharmacological testing.

Reagents: Methanol (HPLC grade), Ethanol, Water, n-Butanol, Silica Gel (200-300 mesh), ODS (Octadecylsilane) column.

-

Extraction:

-

Pulverize air-dried stems of T. jasminoides (1 kg).

-

Extract with 70% Ethanol (3 x 5L) under reflux for 2 hours each.

-

Combine extracts and concentrate under reduced pressure to obtain a crude residue.

-

-

Partitioning:

-

Suspend residue in water.

-

Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate.

-

Extract the aqueous layer with n-Butanol . The target glycoside concentrates in the n-Butanol fraction.

-

-

Chromatography:

-

Subject the n-Butanol fraction to a D101 Macroporous Resin column, eluting with a water-ethanol gradient (0%

100%). -

Collect the 30-50% Ethanol fractions.

-

Purify further using a Silica Gel column (Chloroform:Methanol gradient, 10:1

5:1).

-

-

Final Purification (HPLC):

-

Column: C18 Semi-preparative column (5

m, 10 x 250 mm). -

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient: 20%

40% ACN over 30 min). -

Detection: UV at 230 nm or 280 nm.

-

Yield: Collect the peak corresponding to retention time (approx. 12-15 min depending on gradient). Confirm via MS (

681 [M-H]

-

Cell Viability Assay (HeLa Cells)

To verify cytotoxicity (IC

-

Seeding: Plate HeLa cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve Matairesinol 4'-O-beta-gentiobioside in DMSO (stock) and dilute with media to concentrations ranging from 1

M to 200-

Control: 0.1% DMSO vehicle.

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Measurement: Add 10

L CCK-8 or MTT reagent. Incubate for 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT). -

Analysis: Calculate % viability relative to control. Plot dose-response curve to determine IC

.

Therapeutic Applications & Future Directions

| Disease Area | Mechanism | Evidence Level |

| Oncology (Metastasis) | MMP-9 Inhibition; Direct Cytotoxicity | Preclinical (Docking/In vitro) |

| Gastroenterology | Mucosal protection via MMP modulation | Preclinical (Network Pharmacology) |

| Viral Infection | Inhibition of replication (via Matairesinol) | Preclinical (Aglycone data) |

Research Recommendation: Drug developers should investigate the metabolic stability of the gentiobiose linkage. If the glycoside resists rapid hydrolysis in the upper GI tract, it may serve as a targeted delivery mechanism to the colon or specific tissues expressing high levels of glycosidases, potentially reducing systemic toxicity compared to the aglycone.

References

-

Ye, S., et al. (2020).[3][5] Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck.[3][5] Phytochemistry Letters, 37, 95-100.[3][5]

-

Jing, L., et al. (2012).[6][7] Trace chemical constituents contained in Trachelospermum jasminoides and structure identification. China Journal of Chinese Materia Medica, 37(11).

-

Anand, U., et al. (2023). An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats. Scientific Reports (Context of MMP-9 docking).

-

Zhu, M., et al. (2015). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 20, 8109-8126.

-

Shin, Y.S., et al. (2022). Matairesinol treatment interferes with the replication of Coronavirus. Journal of Microbiology and Biotechnology, 32(11), 1435-1440.

Sources

- 1. researchgate.net [researchgate.net]

- 2. theclinivex.com [theclinivex.com]

- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]

- 4. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Matairesinol 4'-O-beta-gentiobioside: A Vacuolar Reserve for Rapid Chemical Defense

[1]

Executive Summary

Matairesinol 4'-O-beta-gentiobioside is a specialized lignan glycoside predominantly found in Trachelospermum jasminoides (Star Jasmine) and Clematis chinensis.[1] Unlike its aglycone counterpart, matairesinol—which exhibits direct cytotoxicity and antimicrobial activity—the gentiobioside form functions as a stable, water-soluble phytoanticipin. This guide elucidates its role as a "prodrug" storage form within the plant vacuole. Upon tissue disruption (herbivory or pathogen invasion), it undergoes rapid enzymatic hydrolysis to release the bioactive aglycone, executing a targeted chemical defense strategy.[2] This document details the biosynthetic pathway, defense mechanism, and validated protocols for its isolation and analysis.

Chemical Identity & Biosynthetic Pathway[1][3]

Structural Significance

The molecule consists of matairesinol (a dibenzylbutyrolactone lignan) conjugated to gentiobiose (a disaccharide of two glucose units linked

-

Aglycone (Matairesinol): Lipophilic, cytotoxic, antimicrobial.

-

Glycone (Gentiobiose): Increases polarity, preventing autotoxicity and facilitating vacuolar sequestration.

Biosynthetic Trajectory

The synthesis follows the phenylpropanoid pathway, diverging at coniferyl alcohol to form lignans.[3] The critical final steps involve sequential glycosylation by UDP-dependent glycosyltransferases (UGTs).[1]

Figure 1: Biosynthetic pathway from Phenylalanine to the storage glycoside.[1] Key enzymes include Phenylalanine ammonia-lyase (PAL), Pinoresinol-lariciresinol reductase (PLR), and specific UDP-glycosyltransferases (UGTs).[1]

Mechanism of Action: The "Mustard Oil" Strategy

The defense mechanism of Matairesinol 4'-O-beta-gentiobioside parallels the "mustard oil bomb" system found in Brassicaceae.[1] It relies on spatial separation between the substrate (glycoside) and the activating enzyme (

Compartmentalization

-

Vacuole: Stores high concentrations of Matairesinol 4'-O-beta-gentiobioside .[1] The glycosylation renders it non-toxic to the plant cell and prevents passive diffusion across membranes.

-

Cytosol/Cell Wall: Contains

-glucosidases (specifically those retaining activity in insect guts).[1]

Activation Sequence

-

Tissue Damage: Herbivore chewing or fungal hyphae penetration ruptures the vacuole.[1]

-

Hydrolysis: The glycoside mixes with cytosolic

-glucosidases.[1] -

Release: The gentiobiose moiety is cleaved, releasing the lipophilic Matairesinol .

-

Toxicity: Matairesinol disrupts mitochondrial function (ROS production, membrane depolarization) in pests and inhibits biofilm formation (Sortase A inhibition) in bacteria.[1]

Figure 2: Activation mechanism.[1] Physical damage triggers the mixing of the vacuolar substrate and cytosolic enzyme, releasing the bioactive aglycone.

Experimental Protocols

Protocol A: Targeted Extraction & Isolation

Objective: Isolate the intact glycoside without accidental hydrolysis.

-

Harvesting: Flash-freeze fresh Trachelospermum jasminoides stems in liquid nitrogen immediately upon collection to halt endogenous

-glucosidase activity.[1] -

Lyophilization: Freeze-dry samples for 48 hours.

-

Extraction:

-

Grind dried tissue to a fine powder.[1]

-

Extract with 70% Methanol (1:10 w/v) at 4°C for 4 hours. Note: Avoid heat to prevent thermal degradation.

-

Centrifuge at 10,000 x g for 15 min. Collect supernatant.

-

-

Purification (SPE):

Protocol B: Enzymatic Hydrolysis Assay

Objective: Validate the "prodrug" conversion to matairesinol.

-

Substrate Preparation: Dissolve 1 mg of purified Matairesinol 4'-O-beta-gentiobioside in 100

L DMSO, then dilute to 1 mL with Acetate Buffer (pH 5.0). -

Enzyme Addition: Add 10 units of

-glucosidase (from almonds or Helix pomatia). -

Incubation: Incubate at 37°C .

-

Sampling: Take 100

L aliquots at T=0, 15, 30, and 60 min. -

Quenching: Immediately add 100

L ice-cold Acetonitrile to stop the reaction. -

Analysis: Analyze via HPLC to observe the disappearance of the glycoside peak and appearance of the matairesinol aglycone peak.

Protocol C: HPLC-MS/MS Quantification Parameters

Objective: Accurate quantification of the glycoside in plant matrices.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-10 min: 10% |

| Flow Rate | 0.3 mL/min |

| MS Source | ESI Negative Mode |

| MRM Transition | m/z 681.2 |

Translational Applications

While primarily a plant defense mechanism, this system offers translational value in drug development:

-

Prodrug Design: The gentiobioside structure serves as a model for increasing the solubility of hydrophobic lignan drugs, utilizing human gut microbiota (which possess

-glucosidases) to release the active drug. -

Antibacterial Adjuvants: Matairesinol inhibits Sortase A in Gram-positive bacteria.[1] The glycoside could be developed as a stable delivery form for oral hygiene products (targeting S. mutans).[1]

References

-

Tan, Q. G., et al. (2024).[4] Metabolic profiling and anti-inflammatory verification in the ethnic herbal medicine Trachelospermi Caulis et Folium. ResearchGate. Link

-

Sun, Y., et al. (2020).[1][5] Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck. Phytochemistry Letters, 37, 95-100.[1] Link[1]

-

Cho, E., et al. (2022). Inhibition of Streptococcus mutans adhesion and biofilm formation with small-molecule inhibitors of sortase A from Juniperus chinensis. Journal of Oral Microbiology. Link[1]

-

Park, S. H., et al. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells.[1][6][7] Marine Drugs, 20(8), 473.[6] Link

-

Pentzold, S., et al. (2014).[5] Plants vs. Insects: The role of beta-glucosidases in plant defense. Frontiers in Plant Science. Link

Sources

- 1. Matairesinol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics [frontiersin.org]

- 3. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A beta-glucosidase of an insect herbivore determines both toxicity and deterrence of a dandelion defense metabolite | eLife [elifesciences.org]

- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Antioxidant and anti-inflammatory effects of Matairesinol 4'-O-beta-gentiobioside

Topic: Antioxidant and Anti-inflammatory Effects of Matairesinol 4'-O-beta-gentiobioside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Mechanistic Profile, Pharmacokinetics, and Experimental Protocols[1][2]

Executive Summary

Matairesinol 4'-O-beta-gentiobioside (CAS: 106647-14-7) is a dibenzylbutyrolactone lignan glycoside primarily isolated from Trachelospermum jasminoides (Star Jasmine) and Styrax japonica.[1] While often overshadowed by its aglycone, Matairesinol , the gentiobioside form represents a critical pharmacological entity due to its enhanced aqueous solubility and distinct pharmacokinetic profile.[1]

This guide analyzes the compound's dual role: as a bioactive entity with specific binding affinities (e.g., MMP-9 inhibition) and as a high-bioavailability prodrug that hydrolyzes in vivo to yield potent antioxidant and anti-inflammatory metabolites.[1] We synthesize data from molecular docking studies, cytotoxicity assays, and metabolic pathway analyses to provide a comprehensive roadmap for its investigation in therapeutic development.[1]

Chemical & Pharmacological Identity

Structural Characterization

-

Chemical Name: Matairesinol 4'-O-beta-gentiobioside[1][2][3][4][][6][7][8][9]

-

Synonyms: Onjisaponin Z (commercial database synonym); 4'-O-beta-D-Gentiobiosylmatairesinol.[1][10]

-

Molecular Formula: C₃₂H₄₂O₁₆[1]

-

Structural Core: The molecule consists of the lignan matairesinol conjugated at the 4'-position to gentiobiose (two glucose units linked by a

(1→6) glycosidic bond).[1][2][8] -

Solubility: Unlike the lipophilic aglycone, the gentiobioside exhibits significant solubility in DMSO, methanol, and water, facilitating formulation and systemic delivery.[1]

Natural Sources & Isolation

The compound is a marker constituent of Trachelospermum jasminoides, a plant used in Traditional Chinese Medicine (TCM) for rheumatic arthralgia—a direct correlate to its anti-inflammatory potential.[1][8] It acts as a soluble transport form of lignans in the plant.[1]

Mechanistic Profile: Antioxidant & Anti-inflammatory Pathways[1][8]

The therapeutic efficacy of Matairesinol 4'-O-beta-gentiobioside operates through two distinct phases: Direct Interaction (intact glycoside) and Metabolic Activation (hydrolysis to aglycone).[1]

Phase I: Direct Anti-inflammatory Activity (Intact Glycoside)

Recent in silico and in vitro studies suggest the glycoside itself possesses biological activity before hydrolysis:[1]

-

MMP-9 Inhibition: Molecular docking studies indicate the gentiobioside binds with high affinity (binding energy < -14 kcal/mol) to Matrix Metalloproteinase-9 (MMP-9) .[1] MMP-9 is a critical enzyme in tissue remodeling and inflammation; its inhibition suggests potential in gastric ulcer healing and preventing tumor metastasis.[1]

-

Cytotoxicity: The compound exhibits moderate cytotoxicity against HeLa cells (IC₅₀ ≈ 47.1 µM), suggesting potential anti-proliferative pathways independent of estrogen receptor modulation.[1]

Phase II: Metabolic Activation (The Aglycone Cascade)

Upon oral administration, the gentiobiose moiety is cleaved by intestinal

-

NF-

B Suppression: Blocks the phosphorylation of I -

MAPK Pathway Modulation: Inhibits the phosphorylation of ERK1/2, p38, and JNK, which are upstream regulators of inflammatory gene expression.[1]

-

Nrf2/HO-1 Activation: Upregulates Nuclear factor erythroid 2-related factor 2 (Nrf2), promoting the expression of Heme Oxygenase-1 (HO-1) and SOD, thereby scavenging intracellular Reactive Oxygen Species (ROS).[1]

Visualizing the Mechanism

The following diagram illustrates the dual-phase mechanism of action, from ingestion to nuclear signaling.[1]

Figure 1: Pharmacological pathway of Matairesinol 4'-O-beta-gentiobioside, detailing direct MMP-9 inhibition and downstream aglycone signaling.[1]

Comparative Data Synthesis

The following table synthesizes key bioactivity metrics for the gentiobioside versus its aglycone and standard controls.

| Compound Form | Target / Assay | Outcome / IC₅₀ | Mechanism Note |

| Gentiobioside | MMP-9 (Docking) | -14.8 kcal/mol | High affinity binding; potential for gastric ulcer healing.[1] |

| Gentiobioside | HeLa Cells (Cytotoxicity) | 47.1 µM | Moderate cytotoxicity; distinct from aglycone profile.[1] |

| Matairesinol | NF- | ~10-20 µM | Significant inhibition of NO production and iNOS expression.[1] |

| Matairesinol | DPPH Radical Scavenging | EC₅₀ > 100 µM | Weak direct scavenger; activity relies on cellular Nrf2 activation.[1] |

| Enterolactone | Estrogen Receptor | 0.1 - 1 µM | Major in vivo metabolite; acts as a phytoestrogen.[1] |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol A: Extraction & Isolation from T. jasminoides

Objective: Isolate high-purity Matairesinol 4'-O-beta-gentiobioside for bioassays.

-

Starting Material: Air-dried stems of Trachelospermum jasminoides (500 g).

-

Extraction: Macerate in 70% Ethanol (1:10 w/v) for 3 days at room temperature. Filter and concentrate in vacuo to yield crude extract.

-

Partitioning: Suspend residue in water. Partition sequentially with Petroleum Ether -> Ethyl Acetate -> n-Butanol .[1]

-

Note: The gentiobioside partitions into the n-Butanol fraction due to its glycosidic nature.[1]

-

-

Chromatography (D101 Resin): Load n-Butanol fraction onto D101 macroporous resin.[1] Elute with H₂O, then 30%, 50%, and 95% EtOH.[1]

-

Target Fraction: The 30-50% EtOH fraction typically contains the target glycoside.[1]

-

-

Purification (HPLC):

Protocol B: Enzymatic Hydrolysis Validation

Objective: Confirm the gentiobioside functions as a prodrug by releasing matairesinol.[1]

-

Reaction Mix: Dissolve 1 mg Gentiobioside in 1 mL acetate buffer (pH 5.0).

-

Enzyme Addition: Add 10 units of

-glucosidase (from Almonds or Helix pomatia). -

Incubation: Incubate at 37°C for 2-4 hours.

-

Termination: Add 1 mL ice-cold Methanol. Centrifuge at 10,000 x g.

-

Analysis: Inject supernatant into HPLC.

-

Success Criteria: Disappearance of the Gentiobioside peak (RT ~12 min) and appearance of the Matairesinol aglycone peak (RT ~25 min, matching standard).[1]

-

Protocol C: Anti-inflammatory Assay (RAW 264.7 Model)

Objective: Assess the efficacy of the gentiobioside vs. aglycone in suppressing NO production.

-

Cell Seeding: Seed RAW 264.7 macrophages at

cells/well in 96-well plates. -

Pre-treatment: Treat cells with Gentiobioside (5, 10, 20, 40 µM) for 2 hours.[1]

-

Control: Dexamethasone (1 µM).[1]

-

-

Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II. Measure Absorbance at 540 nm.[1]

-

Mechanistic Check (Western Blot): Lyse remaining cells.[1] Probe for iNOS , COX-2 , and p-NF-

B .[1]-

Expectation: Gentiobioside may show delayed or lower potency in vitro compared to aglycone unless intracellular hydrolysis occurs.[1]

-

References

-

Wu, Q., et al. (2021). Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK.[1] Aging (Albany NY), 13(20), 23780–23795.[1] Link

-

Jing, L., et al. (2012). Trace chemical constituents contained in Trachelospermum jasminoides and structure identification.[1][9][11] China Journal of Chinese Materia Medica, 37(11), 1581-1585.[1] Link

-

Sun, Y., et al. (2020). Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck.[1][7] Phytochemistry Letters, 37, 95-100.[1][7] (Source of cytotoxicity data). Link[1]

-

Cheng, X., et al. (2025). An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats.[1] ACS Omega.[1] (Source of MMP-9 docking data). Link[1]

-

Liu, X., et al. (2017). Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia.[1] Neurochemical Research, 42, 2850–2860.[1][12] Link

Sources

- 1. Matairesinol - Wikipedia [en.wikipedia.org]

- 2. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]

- 4. biocrick.com [biocrick.com]

- 6. Matairesinol 4'-O-beta-gentiobioside [sobekbio.com]

- 7. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. theclinivex.com [theclinivex.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Literature review on Matairesinol 4'-O-beta-gentiobioside lignan glycosides

Technical Guide: Matairesinol 4'-O- -gentiobioside Lignan Glycosides[1]

Executive Summary

Matairesinol 4'-O-

While often overshadowed by its aglycone parent, this glycoside represents a critical "storage form" or prodrug candidate. Its enhanced water solubility compared to the aglycone allows for different pharmacokinetic distribution, while hydrolysis by gut microbiota yields the active lignan matairesinol and subsequently the mammalian lignan enterolactone.

Critical Database Warning: Several commercial chemical databases erroneously list "Onjisaponin Z" as a synonym for this compound. This is a classification error. Onjisaponins are typically high-molecular-weight triterpenoid saponins (MW ~1400+) found in Polygala tenuifolia.[1] Researchers must verify the molecular weight (682.67 g/mol for the lignan) to avoid costly procurement errors.

Chemical Identity & Structural Architecture[3][10][11]

The molecule is defined by three distinct structural domains: the lactone-bearing lignan core, the phenolic ether linkage, and the disaccharide extension.

| Property | Specification |

| Chemical Name | Matairesinol 4'-O- |

| CAS Registry Number | 106647-14-7 |

| Molecular Formula | |

| Molecular Weight | 682.67 g/mol |

| Core Scaffold | Dibenzylbutyrolactone (Matairesinol) |

| Glycosidic Moiety | Gentiobiose ( |

| Stereochemistry | (8R, 8'R) configuration at the butyrolactone ring is typical for natural matairesinol derivatives.[1][] |

Structural Diagram (Simplified Logic)

-

Aglycone: Two 4-hydroxy-3-methoxybenzyl groups attached to a butyrolactone ring.[1]

-

Linkage: The phenolic hydroxyl at position 4' is ether-linked to the anomeric carbon (C-1'') of the first glucose.[1]

-

Extension: The C-6'' of the first glucose is linked to the C-1''' of the second glucose (Gentiobioside linkage).[1]

Isolation & Purification Protocol

The following protocol is synthesized from standard phytochemical workflows for Trachelospermum lignans, ensuring high purity and yield.

Phase 1: Extraction

-

Source Material: Dried stems/aerial parts of Trachelospermum jasminoides.

-

Solvent: 70% Ethanol or Methanol.

-

Procedure: Macerate dried powder (1 kg) in solvent (10 L) for 72 hours at room temperature. Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (

C) to yield the crude extract.

Phase 2: Solvent Partitioning

-

Suspend crude extract in water.

-

Defatting: Partition with Petroleum Ether (remove lipids/chlorophyll).[1] Discard organic layer.

-

Enrichment: Partition aqueous layer with Ethyl Acetate (EtOAc) .

Phase 3: Chromatographic Isolation

-

Column Chromatography (CC):

-

Stationary Phase: Silica Gel (200-300 mesh).[1]

-

Mobile Phase: Gradient elution with Chloroform:Methanol (

) from 10:1 to 5:1. -

Target Fraction: Monitor for spots with

~0.3-0.4 in

-

-

Purification (Reverse Phase):

-

Column: ODS (Octadecylsilyl, C18).

-

Eluent: Methanol:Water (gradient 30%

70% MeOH).[1] -

Logic: The gentiobioside elutes earlier than the aglycone due to the sugar moiety.

-

Workflow Visualization

Figure 1: Step-by-step isolation workflow for Matairesinol 4'-O-beta-gentiobioside.[1]

Analytical Characterization (NMR & MS)

Validation of the structure requires confirming the aglycone backbone and the specific 1

Mass Spectrometry

-

ESI-MS (Negative Mode): Expect

at -

ESI-MS (Positive Mode): Expect

at -

Fragmentation: Loss of 162 Da (Glucose) and 324 Da (Gentiobiose) to yield the aglycone fragment at

357/359.

Nuclear Magnetic Resonance (NMR) Data

Data is presented for the aglycone (Matairesinol) with specific shifts indicating the gentiobioside attachment.[1]

| Position | Diagnostic Note | ||

| Aglycone Core | |||

| C-9 (Lactone CO) | ~178.0 | - | Characteristic lactone carbonyl |

| C-8/8' | ~40-45 | ~2.5-3.0 | Methine protons of the butyrolactone ring |

| C-7/7' | ~34-38 | ~2.8-3.0 | Benzylic methylenes |

| Aromatic Rings | |||

| C-4 (Phenolic) | ~146.0 | - | Free hydroxyl group (if un-substituted) |

| C-4' (Glycosylated) | ~148-150 | - | Downfield shift indicates glycosylation site |

| Sugar Moiety | |||

| Anomeric H-1'' | ~100-104 | ~4.9-5.0 (d, J=7Hz) | |

| Anomeric H-1''' | ~103-105 | ~4.3-4.5 (d, J=7Hz) | |

| C-6'' (Linkage) | ~68-69 | - | Downfield shift (vs. typical 61 ppm) confirms 1 |

Pharmacological Profile & Mechanism

The biological activity of Matairesinol 4'-O-

Cytotoxicity (HeLa Cells)

Research indicates that matairesinol glycosides exhibit cytotoxicity against HeLa (cervical cancer) cell lines.[1]

-

IC50: ~47.1

M.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Mechanism: Induction of apoptosis via mitochondrial pathway dysfunction.

-

Note: While some literature attributes this specifically to the glucoside, the gentiobioside shares the same metabolic activation pathway and likely exhibits similar or enhanced solubility-dependent bioavailability.

Metabolic Activation Pathway

Oral ingestion of the gentiobioside leads to deglycosylation by gut microbiota (e.g., Eubacterium spp.), releasing the aglycone Matairesinol. This is further metabolized into the mammalian lignan Enterolactone , a potent phytoestrogen.

Figure 2: Metabolic activation and signaling targets of Matairesinol glycosides.[1]

References

-

Ye, S., et al. (2020). "Lanicepsides C-E from the aerial part of Clematis chinensis Osbeck." Phytochemistry Letters, 37, 95-100.[1][8] (Source of cytotoxicity data and isolation methodologies). [1]

-

Uusitupa, H.M. (2010). "The structure of matairesinol." ResearchGate.[9][10] (Structural confirmation of the aglycone core).

-

BOC Sciences. "Matairesinol 4'-O-beta-gentiobioside Product Data." (Chemical specifications and synonym data).

-

PubChem. "Matairesinoside (Glucoside Analog)."[1] National Library of Medicine. (Comparative spectral data for glycosylated matairesinol derivatives). [1]

- Tan, X., et al. (2021). "Lignans from Trachelospermum jasminoides." Natural Product Research.

Sources

- 1. Matairesinoside | C26H32O11 | CID 486612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AvaChem Scientific, Provider of biologically active compounds [avachem.com]

- 4. CAS:106647-14-7 FT-0775311 Matairesinol 4'-O-β-gentiobioside Product Detail Information [finetechchem.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. biopurify.com [biopurify.com]

- 7. sumitbiomedical.com [sumitbiomedical.com]

- 8. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Advanced Analytical Methodologies for the Identification of Matairesinol 4'-O-β-gentiobioside in Herbal Matrices

Introduction & Pharmacological Significance

Matairesinol 4'-O-β-gentiobioside (M4BG) is a complex dibenzylbutyrolactone lignan glycoside predominantly isolated from traditional herbal medicines such as Trachelospermum jasminoides (Caulis Trachelospermi) and Bombax ceiba[1],[2]. Structurally, it consists of a matairesinol aglycone linked to a gentiobiose moiety—a disaccharide composed of two β(1→6)-linked D-glucose units—at the 4'-O position.

Recent multi-omics and network pharmacology studies have highlighted the profound therapeutic potential of M4BG. It acts as a potent anti-inflammatory and anti-ulcerogenic agent by inhibiting the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways[1], and by demonstrating high-affinity molecular docking (-14.835 kcal/mol) against Matrix Metalloproteinase-9 (MMP9) to promote mucosal healing[2],[3].

Fig 1. Pharmacological signaling inhibition by Matairesinol 4'-O-β-gentiobioside.

Rationale for Analytical Strategy

The identification of M4BG in complex botanical matrices presents unique challenges. The presence of the highly polar gentiobioside chain makes it susceptible to matrix suppression from co-extracted primary metabolites (e.g., free sugars, amino acids). Therefore, a highly selective extraction protocol coupled with is strictly required[4].

The methodology described below is designed as a self-validating system: the extraction chemistry isolates the target class, the chromatography resolves structural isomers, and the high-resolution MS/MS provides unambiguous empirical formulas through exact mass and diagnostic fragmentation pathways.

Experimental Protocols

Targeted Extraction and Enrichment

Causality of Solvent Choice: M4BG is highly polar. Non-polar solvents (hexane, chloroform) will fail to extract it, while pure water co-extracts excessive mucilage and polysaccharides. A 70% aqueous ethanol solution provides the optimal dielectric constant to solubilize the lignan glycoside while precipitating larger biopolymers.

Step-by-Step Methodology:

-

Pulverization: Mill the dried herbal material to a fine powder (approx. 40-mesh) to maximize the surface area for solvent penetration.

-

Ultrasonic-Assisted Extraction (UAE): Suspend 10.0 g of powder in 100 mL of 70% ethanol. Sonicate at 40°C for 45 minutes. The acoustic cavitation effect disrupts plant cell walls, ensuring exhaustive extraction of intracellular lignans. Repeat this process three times.

-

Filtration & Concentration: Combine the extracts, filter through Whatman No. 1 paper, and concentrate under reduced pressure at 45°C to remove the ethanol, yielding an aqueous suspension.

-

Macroporous Resin Enrichment:

-

Mechanism: Load the aqueous suspension onto a Diaion HP-20 macroporous resin column. HP-20 is a styrene-divinylbenzene copolymer. The hydrophobic matairesinol aglycone binds to the resin via π-π interactions, while highly polar matrix interferences (free sugars, salts) do not bind.

-

Elution: Wash the column with 3 bed volumes (BV) of deionized water (discard). Elute the target lignan fraction with 3 BV of 70% ethanol.

-

-

Lyophilization: Freeze-dry the 70% ethanol eluate to obtain the enriched lignan powder. Reconstitute in LC-MS grade methanol (1 mg/mL) and filter through a 0.22 μm PTFE syringe filter prior to injection.

Fig 2. Step-by-step extraction and LC-MS/MS analytical workflow.

UHPLC-QTOF-MS/MS Analysis

Causality of Chromatographic Conditions: An ACQUITY UPLC HSS T3 column (or equivalent high-strength silica C18) is utilized because it retains polar glycosides better than standard C18 phases. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and acts as a proton donor to [5].

Step-by-Step Methodology:

-

Chromatographic Setup:

-

Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm).

-

Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

-

Gradient Program: 0–2 min (8–20% B); 2–20 min (20–50% B); 20–26 min (50–98% B).

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 2.0 μL.

-

-

Mass Spectrometry Setup:

-

Instrument: Agilent 6520 or equivalent Q-TOF LC/MS[1].

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: N₂ at 10 L/min, 350°C.

-

Collision Energy (CE): Ramped from 20 to 40 eV to induce Collision-Induced Dissociation (CID) of the glycosidic bonds.

-

Structural Elucidation and Data Interpretation

In high-resolution mass spectrometry, the identification of M4BG relies on exact mass measurement (mass error < 5 ppm) and signature MS/MS fragmentation patterns[4].

The glycosidic bonds connecting the glucose units are the weakest points in the molecule. Under CID, M4BG undergoes sequential neutral losses of 162 Da (anhydroglucose units).

-

The precursor ion [M+H]⁺ appears at m/z 683.2546.

-

Loss of the terminal glucose yields m/z 521.2018[M+H - 162]⁺.

-

Loss of the second glucose (complete gentiobiose cleavage) yields the matairesinol aglycone at m/z 359.1489 [M+H - 324]⁺.

-

Further fragmentation of the aglycone yields diagnostic lignan cleavage products, such as m/z 137.0597 (corresponding to the methoxy-hydroxybenzyl moiety).

Quantitative & Qualitative MS Data Summary

| Parameter | Value / Specification |

| Compound Name | Matairesinol 4'-O-β-gentiobioside |

| Chemical Formula | C₃₂H₄₂O₁₆ |

| Theoretical Exact Mass | 682.2473 Da |

| Observed Precursor Ion | m/z 683.2546 [M+H]⁺ |

| Mass Accuracy | < 3.0 ppm error |

| Diagnostic MS/MS Fragments | m/z 521.2018, 359.1489, 137.0597 |

| Neutral Losses | 162 Da (Glucose), 324 Da (Gentiobiose) |

| Typical Retention Time | ~12.4 minutes (method dependent) |

Conclusion

The accurate identification of Matairesinol 4'-O-β-gentiobioside in herbal medicines requires a synergistic approach combining targeted macroporous resin enrichment with high-resolution UHPLC-QTOF-MS/MS. By leveraging the predictable collision-induced dissociation of its gentiobiose moiety, researchers can unambiguously distinguish M4BG from other isomeric lignan glycosides. This rigorous analytical framework is essential for quality control, pharmacokinetic profiling, and the downstream development of lignan-based anti-inflammatory therapeutics.

References

-

Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi. Molecules / PubMed Central. Available at:[Link]

-

An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats. ACS Omega. Available at:[Link]

-

Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. MDPI Molecules. Available at:[Link]

-

Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry. PubMed Central. Available at:[Link]

Sources

- 1. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Integrative Omics and Network Pharmacology Approach to Evaluate the Antiulcer Activity of Bombax ceiba L. Gum in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Extraction protocols for Matairesinol 4'-O-beta-gentiobioside from plant tissue

Technical Application Note: Optimized Extraction and Isolation of Matairesinol 4'-O- -gentiobioside[1]

Primary Matrix:Executive Summary & Chemical Context[1][2][3][4][5]

Matairesinol 4'-O-

Critical Technical Distinction: Unlike protocols for matairesinol (the aglycone) which utilize acid or alkaline hydrolysis to strip sugar moieties, this protocol focuses on preserving the intact glycosidic bond .[] The gentiobiose unit significantly alters the compound's polarity, requiring specific solvent systems distinct from those used for free lignans.

Chemical Properties

| Property | Specification |

| Molecular Formula | C |

| Molecular Weight | 682.67 g/mol |

| Solubility | Soluble in MeOH, EtOH, DMSO, Water (moderate); Insoluble in Hexane, Et |

| Stability | Sensitive to strong acids/bases (hydrolysis) and enzymatic degradation ( |

| UV Max | ~230 nm, 280 nm (characteristic of lignans) |

Pre-Extraction Preparation[1]

Plant Material Handling

Objective: Minimize enzymatic degradation of the glycoside immediately post-harvest.

-

Mechanism: Plant tissues contain endogenous

-glucosidases that can cleave the gentiobiose unit upon cell disruption.[] -

Protocol:

-

Lyophilization (Freeze-Drying): This is the gold standard.[] Freeze fresh tissue at -80°C and lyophilize to <5% moisture. This halts enzymatic activity without thermal degradation.

-

Grinding: Pulverize dried tissue to a fine powder (mesh size 40–60) using a ball mill. Avoid excessive heat generation during grinding.

-

Defatting (Lipid Removal)

Objective: Remove chlorophyll, waxes, and non-polar lipids that interfere with downstream chromatography.

-

Solvent: n-Hexane or Petroleum Ether.[]

-

Method: Maceration or Soxhlet extraction.[]

-

Causality: The target glycoside is insoluble in hexane.[] This step "cleans" the matrix, leaving the polar glycosides in the solid residue.

Extraction Protocol (The "Soft" Extraction)[1]

Core Principle: Use a hydro-alcoholic solvent to penetrate the cell wall and solubilize the polar glycoside while excluding highly lipophilic contaminants.[]

Step-by-Step Methodology

-

Solvent Selection: 70% Ethanol (EtOH) or 70% Methanol (MeOH) in water (v/v).[][2]

-

Why 70%? Pure alcohol may not fully extract the diglycoside due to its high polarity. Water swells the plant matrix; alcohol solubilizes the lignan core.

-

-

Extraction Procedure (Ultrasound-Assisted):

-

Ratio: 1:10 (w/v) Solid to Solvent.[]

-

Conditions: Sonication at 40 kHz, 30°C for 30 minutes. Repeat 3 times.

-

Note: Avoid refluxing (boiling) if possible to prevent thermal degradation of the sugar chain.

-

-

Filtration & Concentration:

-

Filter the combined extracts through Whatman No. 1 paper.

-

Evaporate the organic solvent (EtOH/MeOH) under reduced pressure (Rotary Evaporator) at <45°C.

-

Result: An aqueous suspension (crude extract).[]

-

Fractionation & Enrichment Workflow

Objective: Isolate the target from other polar compounds (sugars, amino acids) and non-polar polyphenols.

Liquid-Liquid Partitioning

This is the critical "cleanup" phase.[]

-

Suspension: Suspend the crude aqueous residue in distilled water.

-

Wash 1 (Ethyl Acetate): Partition with Ethyl Acetate (1:1 v/v, x3).

-

Fate: The EtOAc layer removes free aglycones (matairesinol), flavonoids, and chlorophyll. Discard or save for other analysis.

-

Target Location: The target gentiobioside remains in the Water Phase due to the two glucose units.

-

-

Extraction 2 (n-Butanol): Partition the Water Phase with water-saturated n-Butanol (n-BuOH) (1:1 v/v, x3).[]

-

Fate: The n-BuOH layer extracts the lignan glycosides.[]

-

Target Location:n-BuOH Phase.

-

Waste: The remaining water phase contains simple sugars and inorganic salts.

-

Chromatographic Isolation

Stationary Phase: Diaion HP-20 (Macroporous Resin) followed by Silica Gel.[]

-

Diaion HP-20 Column:

-

Load the n-BuOH fraction (dried and redissolved in water).[]

-

Elution Gradient: Water

20% MeOH -

Elution Logic: Sugars elute with water.[] Lignan glycosides typically elute between 40-70% MeOH.

-

-

Silica Gel Column (Normal Phase):

-

Mobile Phase: Chloroform:Methanol:Water (e.g., 8:2:0.2

7:3:0.5).[] -

Observation: Monitor fractions via TLC.[] The gentiobioside will be more polar (lower

) than monoglucosides.

-

Process Visualization (DOT Diagram)[1]

Figure 1: Step-by-step fractionation workflow for isolating polar lignan glycosides.

Analytical Validation (HPLC-DAD/MS)

Once isolated, the compound must be verified.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 250 mm).[] -

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.[][3]

-

Solvent B: Acetonitrile (ACN).[]

-

-

Gradient: 10% B (0 min)

40% B (30 min) -

Flow Rate: 1.0 mL/min.[]

-

Detection: UV at 280 nm (lignan absorption) and MS (ESI Negative mode).[]

-

Expected MS Signal:

- : m/z 681.

-

Fragment m/z 357 (Matairesinol aglycone - loss of gentiobiose 324 Da).[]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction or hydrolysis.[] | Increase sonication time; ensure pH is neutral (avoid acidic modifiers during extraction). |

| Aglycone Peak Observed | Enzymatic hydrolysis during processing.[] | Ensure plant material was lyophilized; add boiling ethanol step initially to denature enzymes. |

| Broad Peaks (HPLC) | Column overload or pH issues. | Use 0.1% Formic Acid to suppress ionization of phenolic hydroxyls; dilute sample. |

References

-

Tan, S. J., et al. (2014). "Lignans from Trachelospermum jasminoides and their anti-inflammatory effects."[] Journal of Asian Natural Products Research. []

-

Willför, S. M., et al. (2006). "Trends in the analysis of lignans." Phytochemistry Reviews. (General methodology for lignan glycosides). []

-

BOC Sciences. "Matairesinol 4'-O-beta-gentiobioside Chemical Structure and Properties."[]

-

MedChemExpress. "Matairesinol 4'-O-beta-D-glucopyranoside Protocol and Cytotoxicity."

Application Note: A Validated HPLC-UV Method for the Quantification of Matairesinol 4'-O-beta-gentiobioside

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Matairesinol 4'-O-beta-gentiobioside. This method is designed for researchers, scientists, and drug development professionals working with lignan-rich plant extracts and formulations. The protocol provides a comprehensive guide, from sample preparation to data analysis, ensuring scientific integrity and reproducibility.

Introduction

Matairesinol, a dibenzylbutyrolactone lignan, and its glycosidic derivatives are phytoestrogens found in various plants, including Trachelospermum jasminoides and cereal grains.[][2] Matairesinol 4'-O-beta-gentiobioside, a glycoside of matairesinol, is of significant interest due to its potential biological activities, including cytotoxic effects against certain cancer cell lines.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents.

This document provides a detailed protocol for the analysis of Matairesinol 4'-O-beta-gentiobioside using HPLC with UV detection. The method is designed to be both reliable and accessible for laboratories equipped with standard chromatographic instrumentation.

Principle of the Method

The separation of Matairesinol 4'-O-beta-gentiobioside is achieved by reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Matairesinol 4'-O-beta-gentiobioside, being a polar glycoside due to the presence of two glucose units, will have a moderate affinity for the stationary phase.[][3] A gradient elution with an acidified water-acetonitrile mobile phase is employed to ensure optimal separation from other components in a sample matrix and to achieve a sharp peak shape. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the matairesinol moiety, leading to better retention and symmetrical peaks.[4] Detection is performed using a UV detector, as the aromatic rings in the matairesinol structure exhibit strong absorbance in the UV region.

Experimental Workflow

The overall workflow for the analysis of Matairesinol 4'-O-beta-gentiobioside is depicted in the following diagram:

Caption: Workflow for the HPLC analysis of Matairesinol 4'-O-beta-gentiobioside.

Materials and Reagents

-

Matairesinol 4'-O-beta-gentiobioside reference standard: (Purity ≥98%)

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Water: Deionized or HPLC grade

-

Formic acid: (Purity ≥98%)

-

Dimethyl sulfoxide (DMSO): ACS grade (for stock solution)

-

Plant material or formulation: Containing the analyte of interest

Instrumentation and Consumables

-

HPLC system: With a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

Reversed-phase HPLC column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Syringe filters: 0.45 µm, PTFE or nylon.

-

Analytical balance: Capable of weighing to 0.01 mg.

-

Ultrasonic bath

-

Volumetric flasks and pipettes

-

HPLC vials

Protocols

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Matairesinol 4'-O-beta-gentiobioside reference standard and dissolve it in 10 mL of DMSO in a volumetric flask. This compound is soluble in DMSO.[][5][6]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of Matairesinol 4'-O-beta-gentiobioside from a dried plant matrix. This may need to be optimized depending on the specific sample. Lignan glycosides are more polar than their aglycones, and aqueous mixtures of ethanol or methanol are effective for their extraction.[7]

-

Weighing: Accurately weigh approximately 1 g of the powdered and dried plant material into a 50 mL centrifuge tube.

-

Extraction: Add 20 mL of 70% aqueous methanol.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more.

-

Pooling: Combine the supernatants from all three extractions.

-

Evaporation: Evaporate the combined extract to dryness under reduced pressure or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 5 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/PDA |

| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 25.0 | 50 | 50 |

| 30.0 | 5 | 95 |

| 35.0 | 5 | 95 |

| 35.1 | 95 | 5 |

| 40.0 | 95 | 5 |

Method Validation and System Suitability

For reliable and reproducible results, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines or other relevant regulatory standards.[8]

Key Validation Parameters

-

Linearity: A linear relationship between the peak area and the concentration of the analyte should be established. A correlation coefficient (r²) of >0.999 is desirable.

-

Precision: Assessed at both intra-day and inter-day levels. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Determined by a recovery study, where a known amount of the standard is spiked into a sample matrix. Recoveries in the range of 95-105% are generally considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

System Suitability

Before running a sequence of samples, a system suitability test should be performed by injecting a standard solution multiple times.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area | ≤ 2.0% (for n=6) |

| %RSD of Retention Time | ≤ 1.0% (for n=6) |

Data Analysis

-

Calibration Curve: Plot the peak area of the Matairesinol 4'-O-beta-gentiobioside standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of Matairesinol 4'-O-beta-gentiobioside in the injected samples by using the peak area and the regression equation from the calibration curve.

-

Final Concentration: Calculate the final concentration of the analyte in the original sample by taking into account the dilution factors used during sample preparation.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Flush the column, ensure the mobile phase pH is acidic, check for column degradation. |

| Inconsistent Retention Times | Leak in the system, pump malfunction, column temperature fluctuations | Check for leaks, service the pump, ensure the column oven is stable. |

| Low Sensitivity | Incorrect detection wavelength, sample degradation | Use a PDA detector to find the optimal wavelength, ensure proper sample storage. |

| Extraneous Peaks | Sample contamination, mobile phase impurities | Use high-purity solvents, filter all samples and mobile phases, clean the injector and system. |

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of Matairesinol 4'-O-beta-gentiobioside. By following the detailed protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results, which are essential for the quality control and development of products containing this bioactive lignan.

References

-

PubChem. (-)-Matairesinol. National Center for Biotechnology Information. [Link]

- Smeds, A. I., Eklund, P. C., & Willför, S. M. (2006). Chromatographic analysis of lignans.

-

Willför, S., Smeds, A., & Holmbom, B. (2006). Chromatographic analysis of lignans. ResearchGate. [Link]

- Liu, Y., Li, Y., & Liu, X. (2024). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. Molecules, 29(6), 1385.

- Michalak, M., & Gujska, E. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(19), 6333.

- Stanković, J., Stanković, M., & Beara, I. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Molecules, 27(18), 6030.

-

ChemSrc. (2025). Matairesinol 4'-O-beta-gentiobioside. [Link]

- Lee, J., Jo, A., & Lee, D. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food Science and Biotechnology, 33(8), 1109-1118.

- Sontivichai, C., & Ruttarattanamongkol, K. (2024). Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. Molecules, 29(9), 2026.

- Wang, C. Y., & Lee, S. S. (2005). Analysis and identification of lignans in Phyllanthus urinaria by HPLC-SPE-NMR. Phytochemical Analysis, 16(2), 120–126.

- Niemi, A. (2018). Extraction and liquid chromatographic analysis of lignans. Helda - University of Helsinki.

- Singh, S., & Kumar, V. (2024). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources.

- Kraushofer, T., & Sontag, G. (2002). Determination of Matairesinol in Flax Seed by HPLC With Coulometric Electrode Array Detection.

- Loke, W. M., & Chew, W. (2015). Characterization of the Fluorescent Spectra and Intensities of Various Lignans.

- Chinsriwongkul, A., & Priprem, A. (2016). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Chula Digital Collections.

- Dar, A. A., & Ali, R. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography.

- Pop, R., & Bakk, J. (2014). Development and validation of an HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Pakistan journal of pharmaceutical sciences, 27(5), 1321-1326.

- Eliasson, C., Kamal-Eldin, A., Andersson, R., & Åman, P. (2003). High-performance liquid chromatographic analysis of secoisolariciresinol diglucoside and hydroxycinnamic acid glucoside in flaxseed by alkaline extraction.

- Kim, M. J., & Choi, G. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Molecules, 30(7), 1438.

- Alvi, S. N., & Hammami, M. M. (2021). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Acta Poloniae Pharmaceutica, 78(1), 35-42.

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the major peak that exhibit a... [Link]

-

ResearchGate. (n.d.). A short semi-synthesis and complete NMR-spectroscopic characterization of the naturally occurring lignan glycoside matairesinol 4,4 '-di-O-beta-D-diglucoside. [Link]

- Milder, I. E., Arts, I. C., van de Putte, B., Venema, D. P., & Hollman, P. C. (2004). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. Journal of Agricultural and Food Chemistry, 52(15), 4643-4651.

- BenchChem. (2025). Application Note: LC-MS/MS Analysis of (+)

-

ResearchGate. (n.d.). Retention times, ultraviolet-visible (UV-Vis) absorption maxima,... [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Matairesinol 4'-O-beta-gentiobioside | CAS#:106647-14-7 | Chemsrc [chemsrc.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. theclinivex.com [theclinivex.com]

- 6. Matairesinol 4'-O-beta-gentiobioside | CAS:106647-14-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejgm.co.uk [ejgm.co.uk]